molecular formula C6H8N2O2 B15251073 6-Methoxy-5-methylpyridazin-3(2H)-one

6-Methoxy-5-methylpyridazin-3(2H)-one

Cat. No.: B15251073
M. Wt: 140.14 g/mol
InChI Key: NBUMNDJQHVMSKZ-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpyridazin-3(2H)-one is a heterocyclic organic compound Heterocycles are compounds that contain a ring structure composed of at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methoxy-substituted hydrazine with a methyl-substituted diketone under acidic or basic conditions to form the desired pyridazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylpyridazin-3(2H)-one would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridazin-3(2H)-one: Lacks the methoxy group, which might affect its biological activity.

    6-Methoxypyridazin-3(2H)-one: Lacks the methyl group, which could influence its chemical properties.

Uniqueness

The presence of both methoxy and methyl groups in 6-Methoxy-5-methylpyridazin-3(2H)-one might confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-methoxy-4-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(9)7-8-6(4)10-2/h3H,1-2H3,(H,7,9)

InChI Key

NBUMNDJQHVMSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1OC

Origin of Product

United States

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